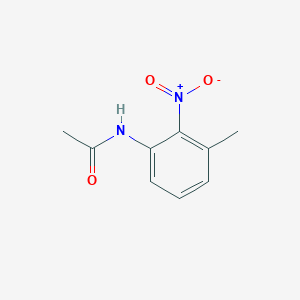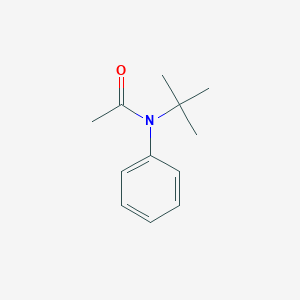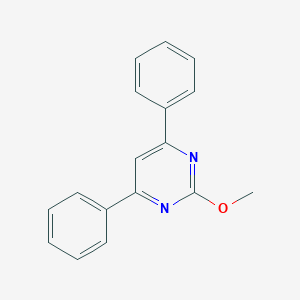
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. It is a small molecule that has shown significant potential in scientific research applications due to its unique properties. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail. In
Mechanism of Action
The mechanism of action of 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine is not fully understood. However, it has been hypothesized that this compound may act by inhibiting certain enzymes or signaling pathways involved in cancer cell growth, inflammation, or neurodegeneration.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and protect neurons from damage. Additionally, this compound has been found to have low toxicity, making it a promising candidate for further development as a therapeutic agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may be more toxic. Additionally, this compound has been found to have a wide range of potential applications, making it a versatile tool for scientific research.
However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in various applications. Additionally, more research is needed to determine its efficacy and safety in human trials.
Future Directions
There are several future directions for research on 1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine. One potential direction is to further investigate its potential as an anti-cancer agent. This could involve studying its efficacy in various cancer types and exploring its mechanism of action in more detail.
Another potential direction is to investigate its potential as an anti-inflammatory agent. This could involve studying its efficacy in animal models of various inflammatory diseases and exploring its mechanism of action in more detail.
Additionally, more research is needed to determine its potential as a neuroprotective agent. This could involve studying its efficacy in animal models of neurodegenerative diseases and exploring its mechanism of action in more detail.
Conclusion:
This compound is a promising compound that has shown significant potential in scientific research applications. Its low toxicity and wide range of potential applications make it a versatile tool for scientific research. However, more research is needed to fully understand its mechanism of action and optimize its use in various applications.
Synthesis Methods
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine can be synthesized using various methods. One of the most common methods involves the reaction of 2-phenylethylamine with hydrazine hydrate and sodium hydroxide in ethanol. The resulting product is then treated with chloroacetyl chloride to yield this compound.
Scientific Research Applications
1-(2-phenylethyl)-1H-1,2,4-triazol-3-amine has shown significant potential in scientific research applications. It has been studied for its potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells. This compound has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as a neuroprotective agent, as it has been found to protect neurons from damage in animal models of neurodegenerative diseases.
properties
Molecular Formula |
C10H12N4 |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
1-(2-phenylethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4/c11-10-12-8-14(13-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H2,11,13) |
InChI Key |
BOUSFHMHFMNBFO-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[2-(4-Iodophenyl)-2-oxoethyl]pyridinium](/img/structure/B261511.png)
![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3,5,7-triaza-1-azoniatricyclo[3.3.1.1~3,7~]decane](/img/structure/B261515.png)
![2-{[(2-Chlorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B261516.png)

![1-Methyl-2-[(E)-4-(dimethylamino)styryl]pyridinium](/img/structure/B261520.png)



![2-methyl-3-[1-(3-pyridinyl)vinyl]-1H-indole](/img/structure/B261539.png)

![3-[(dimethylamino)methyl]-4-(3-methoxyphenyl)tetrahydro-2H-thiopyran-4-ol](/img/structure/B261542.png)